molecular formula C11H11Cl2NOS B1442627 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride CAS No. 1332528-77-4

5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride

Cat. No. B1442627
M. Wt: 276.2 g/mol
InChI Key: QIUAVNIIWRBODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pH.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, may also be analyzed.


Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Corrosion Inhibition : A related compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, was synthesized and investigated as a corrosion inhibitor for mild steel in an acidic environment, showing a protection degree of approximately 98% (Attou et al., 2020). This illustrates the potential use of thiazole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components.
  • Electrochemical Polymerization : The electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole was carried out, demonstrating the formation of polymers with specific characteristics, useful in material science (Sayyah et al., 2006).

Pharmacological Applications

  • Antimicrobial Activity : Novel thiazole compounds containing an ether structure showed significant antimicrobial activities, particularly against fungal strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Li-ga, 2015).
  • Cancer Research : Molecular docking and quantum chemical calculations on a specific 4-methoxyphenyl thiazole derivative suggested potential anti-cancer properties, underscoring the importance of thiazoles in drug discovery for cancer treatment (Viji et al., 2020).

Liquid Crystalline Properties

  • Material Applications : Thiazolo[5,4-d]thiazole derivatives were synthesized and their liquid crystalline properties examined, showing that polymers derived from these compounds exhibit thermotropic liquid crystalline properties, which are valuable in the development of display technologies and materials science (Al-dujaili et al., 2001).

Advanced Material Science

  • Light Emitting Diodes (LEDs) : The control of the reversibility of excited-state intramolecular proton transfer in a new thiazolo[5,4-d]thiazole ESIPT system led to the development of a white organic light-emitting diode (WOLED), illustrating the compound's role in advanced optoelectronic applications (Zhang et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be included.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.


properties

IUPAC Name

5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUAVNIIWRBODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride
Reactant of Route 2
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.